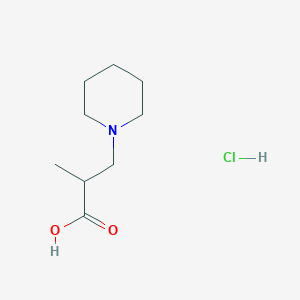![molecular formula C18H24N4O2S B6107506 N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6107506.png)
N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide, also known as Compound X, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various applications, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the Akt/mTOR and NF-κB pathways. These pathways play a key role in cell growth, proliferation, and survival, and their inhibition by this compound X may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the inhibition of pro-inflammatory cytokine production. These effects may be mediated by the inhibition of various signaling pathways, as discussed above.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X is its potential for use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. However, there are also limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for research on N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential for use in combination with other drugs for cancer treatment and other applications. Additionally, further research is needed to determine the optimal dosages and toxicity levels of this compound X for various applications.
Méthodes De Synthèse
The synthesis of N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X involves a series of chemical reactions, including the condensation of 3-methyl-1-piperidinyl-6-carboxaldehyde with 3-aminopyridazine to form a pyridazinyl intermediate, which is then reacted with 2,4-dimethylbenzenesulfonyl chloride to form the final product. The purity and yield of the compound can be improved by various purification methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide X has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, this compound X has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound X has been shown to protect neurons from oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory effects, this compound X has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-13-5-4-10-22(12-13)18-9-8-16(20-21-18)15-7-6-14(2)17(11-15)25(23,24)19-3/h6-9,11,13,19H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSIYBVCNERCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107433.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6107440.png)
![2-amino-7-[4-(2-thienyl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107445.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6107469.png)
![2-[4-(dimethylamino)phenyl]-4(3H)-quinazolinone](/img/structure/B6107481.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6107485.png)
![ethyl N-methyl-N-({1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinyl}carbonyl)glycinate](/img/structure/B6107490.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,3-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107492.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B6107497.png)
![methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6107503.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6107513.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6107522.png)
